molecular formula C16H20N2O4 B557161 N-[(tert-Butoxy)carbonyl]-D-tryptophan CAS No. 5241-64-5

N-[(tert-Butoxy)carbonyl]-D-tryptophan

Cat. No. B557161
CAS RN: 5241-64-5
M. Wt: 304.34 g/mol
InChI Key: NFVNYBJCJGKVQK-CYBMUJFWSA-N
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Description

“N-[(tert-Butoxy)carbonyl]-D-tryptophan” is a compound with the molecular formula C16H20N2O4 and a molecular weight of 304.35 . It is also known by several synonyms such as boc-d-trp-oh, n-boc-d-tryptophan, n-tert-butoxy carbonyl-d-tryptophan, n-tert-butoxycarbonyl-d-tryptophan, boc-d-tryptophan, boc-d-trp, nalpha-boc-d-tryptophan, boc-d-tryptophane, nalpha-boc-d-tryptophane, tert-butoxycarbonyl .


Synthesis Analysis

The tert-butyloxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The IUPAC name for this compound is (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid . The SMILES representation is CC©©OC(=O)NC@HC(O)=O .


Chemical Reactions Analysis

The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . Deprotection of the N-Boc group can be achieved using various methods, including TFA-induced cleavage, use of metal catalysts, and acetylchloride in methanol .


Physical And Chemical Properties Analysis

“N-[(tert-Butoxy)carbonyl]-D-tryptophan” is a white to cream powder . It has a melting point of 131-136 °C and a boiling point of 445.17°C (rough estimate) . The compound has a density of 1.1328 (rough estimate) and a refractive index of 1.5800 (estimate) . It is slightly soluble in aqueous base, DMF, DMSO, and methanol .

Scientific Research Applications

  • Supramolecular Interactions

    N-[(tert-Butoxy)carbonyl]-D-tryptophan (referred to as trp-A in the study) interacts with p-sulfonated calix[n]arenes. The study employed spectrofluorimetry and 1H NMR to investigate the complex formation and binding interaction mechanism, revealing that the indole benzene rings of trp-A partly penetrate the cavity of p-sulfonated calix[n]arene (Pang et al., 2013).

  • Preparation of Molecularly Imprinted Monolithic Column

    N-[(tert-Butoxy)carbonyl]-L-tryptophan was used as a template molecule for the preparation of a molecularly imprinted monolithic column using sol-gel method. This column enabled rapid baseline separation of enantiomers of N-Boc-DL-tryptophan, showcasing its potential in analytical chemistry (Da-min, 2011).

  • Investigation of Tert-Butylation in Peptide Chemistry

    Studies have examined the tert-butylation of the tryptophan indole ring during the removal of tert-butyloxycarbonyl groups, important in understanding reactions and interactions in peptide chemistry (Löw et al., 1978).

  • Alkylation Studies in Organic Chemistry

    Research on the selective C-2 alkylation of tryptophan by a Pd(II)/norbornene-promoted C-H activation reaction utilized N-tert-butyloxycarbonyl (Boc)-protected (S)-tryptophan ethyl ester, highlighting its relevance in organic synthesis (Potukuchi & Bach, 2013).

  • Study of Tryptophan Oxygenation

    The oxygenation of N-(tert-butoxycarbonyl)-L-tryptophan in the presence of iron(III)-EDTA and a superoxide-generating system resulted in the formation of oxindole- and formylkynurenine-type products, providing insights into tryptophan oxidation processes (Itakura, Uchida, & Kawakishi, 1994).

  • Synthesis of Fluorescent Amino Acid Derivatives

    N-[(tert-Butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, a fluorescent amino acid derivative, was synthesized, demonstrating its use in peptide studies and as a sensitive analytical probe (Szymańska, Wegner, & Łankiewicz, 2003).

  • Enzymatic Halogenation in Peptide Synthesis

    A study combined biocatalytic halogenation of L-tryptophan with chemocatalytic Suzuki–Miyaura cross‐coupling reactions, using tert‐butoxycarbonyl (Boc) protection, for the synthesis of various aryl‐substituted tryptophan derivatives, useful in peptide or peptidomimetic synthesis (Frese et al., 2016).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The N-Boc group is widely used in organic synthesis, particularly in the synthesis of peptides and proteins. Future research may focus on developing more efficient methods for the protection and deprotection of the N-Boc group, as well as exploring its use in the synthesis of new compounds .

properties

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVNYBJCJGKVQK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200427
Record name N-((tert-Butoxy)carbonyl)-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(tert-Butoxy)carbonyl]-D-tryptophan

CAS RN

5241-64-5
Record name tert-Butoxycarbonyl-D-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5241-64-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((tert-Butoxy)carbonyl)-D-tryptophan
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Record name N-((tert-Butoxy)carbonyl)-D-tryptophan
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Record name N-[(tert-butoxy)carbonyl]-D-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Chalupova, J Korabecny, M Bartolini, B Monti… - European journal of …, 2019 - Elsevier
A combination of tacrine and tryptophan led to the development of a new family of heterodimers as multi-target agents with potential to treat Alzheimer's disease. Based on the in vitro …
Number of citations: 83 www.sciencedirect.com
S Tang, SK Chen, XQ Tan, MX Xu… - Drug Development and …, 2022 - Taylor & Francis
Objective The network pharmacology approach combined the technologies of molecular docking and in vitro bacteriostatic validation to explore the active compounds, core targets, and …
Number of citations: 2 www.tandfonline.com
ZW Li, X Lu, YX Wang, XX Hu, HG Fu, LM Gao… - Bioorganic …, 2020 - Elsevier
Based on the structural characteristics of aztreonam (AZN) and its target PBP3, a series of new monobactam derivatives bearing various substituents on oxime residue were prepared …
Number of citations: 10 www.sciencedirect.com
J Yang, B Chen, H Qiu, S Meng, Y Yang - RSC advances, 2023 - pubs.rsc.org
Ascorbic acid is a nutritional small molecule essential to human life activities and health, playing a vital role in many physiological processes. Fresh fruits and beverages can provide …
Number of citations: 4 pubs.rsc.org
H Zhang, M Dong, L Wang, H Li, Y Wang, D Qi… - Mapk/Nf-Κb Signaling … - papers.ssrn.com
Ethnopharmacological relevance: Sanzi Yangqin Decoction (SYD) is a classic Chinese herbal formula widely used to expectorant, downbear counterflow, precipitate qi and digestive …
Number of citations: 0 papers.ssrn.com

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